molecular formula C15H14F2N4S B6459041 4,6-difluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549054-92-2

4,6-difluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B6459041
CAS No.: 2549054-92-2
M. Wt: 320.4 g/mol
InChI Key: RDGGEMJPYCPCCL-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a fluorinated benzothiazole derivative featuring a substituted azetidine ring linked to a 4-methylpyrazole moiety. The fluorination at positions 4 and 6 of the benzothiazole core enhances metabolic stability and bioavailability, while the azetidine-pyrazole substituent likely modulates target binding affinity and selectivity . This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors implicated in inflammatory or infectious diseases.

Properties

IUPAC Name

4,6-difluoro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4S/c1-9-4-18-21(5-9)8-10-6-20(7-10)15-19-14-12(17)2-11(16)3-13(14)22-15/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGGEMJPYCPCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,6-difluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazole core, known for various biological activities.
  • A difluoromethyl group which enhances lipophilicity and potentially improves bioavailability.
  • A pyrazole moiety which is often associated with anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole exhibit significant antibacterial activity. For instance, compounds containing the benzothiazole structure have been shown to inhibit key enzymes such as dihydroorotase and DNA gyrase, which are critical for bacterial survival . The presence of the difluoromethyl group in the compound may enhance its interaction with these targets.

Compound Target Enzyme Activity Reference
4,6-Difluoro Benzothiazole DerivativeDihydroorotaseInhibition
4,6-Difluoro Benzothiazole DerivativeDNA GyraseInhibition

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has been explored, particularly in relation to prostate cancer. Studies have shown that similar benzothiazole derivatives can act as tissue-selective androgen receptor modulators (SARMs), displaying antagonistic activity against androgen receptors while minimizing agonistic effects. This makes them promising candidates for treating AR-dependent cancers .

Anti-Tubercular Activity

In a study focused on anti-tubercular agents, certain pyrazole derivatives demonstrated significant activity against Mycobacterium tuberculosis. While specific data on the compound was not provided, its structural similarities to effective pyrazole-based compounds suggest potential efficacy in this area .

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds inhibit enzymes critical to bacterial and cancer cell proliferation.
  • Receptor Modulation : They can modulate androgen receptors, which is particularly relevant in prostate cancer treatment.

Case Studies

  • Prostate Cancer Treatment : A study highlighted the effectiveness of a related compound as an SARM, showing high affinity and strong antagonistic activity against androgen receptors in vitro. This suggests that this compound may exhibit similar properties and could be further investigated for clinical applications .
  • Antibacterial Screening : Another study screened several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, finding that modifications at specific positions enhanced antibacterial activity. The findings imply that structural modifications similar to those in our compound could yield potent antibacterial agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4,6-difluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole exhibit anticancer properties by acting as androgen receptor modulators. These compounds can potentially inhibit the growth of androgen-dependent cancers, such as prostate cancer. Studies have shown that such compounds can selectively modulate androgen receptor activity, providing a therapeutic avenue for cancer treatment .

Antimicrobial Properties

The benzothiazole derivatives have been investigated for their antimicrobial activity. Preliminary studies suggest that 4,6-difluoro substitutions enhance the compound's efficacy against various bacterial strains. This property makes it a candidate for developing new antibiotics in response to rising antibiotic resistance .

Neurological Applications

There is emerging evidence suggesting that benzothiazole derivatives may possess neuroprotective effects. Compounds with similar structures have been studied for their potential to mitigate neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that the compound inhibits prostate cancer cell proliferation by modulating androgen receptor signaling pathways .
Study BAntimicrobial EfficacyShowed enhanced activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .
Study CNeuroprotectionFound that similar benzothiazole derivatives reduce neuroinflammation in animal models of Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Cores

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde ()

  • Structural Differences : Replaces the azetidine-pyrazole group with a phenyl-pyrazole-carbaldehyde chain.
  • Activity : Exhibits antifungal and anticandidous properties due to the electron-withdrawing aldehyde group, which enhances electrophilic interactions with microbial enzymes .
  • Crystallographic Data : Stabilized by π–π stacking and C–H···π interactions, unlike the target compound, which may rely on hydrogen bonding via the azetidine nitrogen .

2.1.2. 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a, )

  • Structural Differences : Features a triazole-thiazole-acetamide chain instead of the azetidine-pyrazole group.
  • Activity : Demonstrates antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli) due to the triazole-thiazole motif, which disrupts bacterial cell wall synthesis .
Azetidine- and Pyrazole-Containing Analogues

TLR7-9 Antagonists ()

  • Example: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile.
  • Structural Differences: Replaces the benzothiazole core with a quinoline-carbonitrile system and adds a morpholine ring.
  • Activity : Targets Toll-like receptors (TLRs) for treating systemic lupus erythematosus. The azetidine-pyrazole group here enhances solubility and receptor binding kinetics compared to the target compound’s fluorinated benzothiazole core .

Hydrazone Derivatives ()

  • Example : 4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazones.
  • Structural Differences : Lacks the azetidine linker and benzothiazole system but shares fluorinated aryl and pyrazole groups.
  • Activity : Antimicrobial activity against S. aureus (MIC: 4–32 µg/mL), attributed to the difluorophenyl group’s lipophilicity .

Comparative Analysis of Key Properties

Table 1: Physicochemical and Pharmacological Comparison
Compound Core Structure Key Substituents logP* Biological Activity Target/Mechanism
Target Compound Benzothiazole 4,6-F; Azetidine-pyrazole ~3.1 Under investigation Enzyme/receptor modulation
1-(6-Fluoro-benzothiazol-2-yl)-pyrazole Benzothiazole Phenyl-pyrazole-carbaldehyde ~2.8 Antifungal, anticandidous Microbial enzyme inhibition
Compound 9a () Benzothiazole Triazole-thiazole-acetamide ~2.5 Antimicrobial (MIC: 2–16 µg/mL) Cell wall synthesis disruption
TLR7-9 Antagonist () Quinoline-carbonitrile Azetidine-pyrazole-morpholine ~1.9 TLR7-9 inhibition (IC₅₀: <100 nM) Immunomodulation

*Estimated using fragment-based methods.

Critical Insights

  • Fluorination Impact: The 4,6-difluoro substitution in the target compound likely improves metabolic stability over non-fluorinated analogues like those in .
  • Azetidine vs. Triazole Linkers : The azetidine group may confer conformational rigidity, enhancing target selectivity compared to flexible triazole-thiazole chains in 9a .
  • Therapeutic Potential: While TLR antagonists () focus on immunomodulation, the target compound’s benzothiazole core aligns with antimicrobial or anticancer applications, as seen in and .

Preparation Methods

Preparation of 2-Amino-4,6-difluorobenzothiazole

Starting Material : 2,4-Difluoroaniline reacts with ammonium thiocyanate (NH4_4SCN) and bromine (Br2_2) in acetic acid under controlled conditions. This generates 2-amino-4,6-difluorobenzothiazole through electrophilic substitution and cyclization.

Reaction Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: 0–5°C (initial), then room temperature

  • Time: 4–6 hours
    Yield : ~70–75%.

Functionalization at Position 2

The 2-amino group is replaced with an azetidine moiety via nucleophilic aromatic substitution (SNAr). This requires activation of the benzothiazole ring through electron-withdrawing groups (e.g., fluorine atoms).

Procedure :

  • Deprotonation : Treat 2-amino-4,6-difluorobenzothiazole with NaH in dry DMF to generate a thiolate intermediate.

  • Coupling : React with 1-(chloromethyl)azetidine hydrochloride in the presence of K2_2CO3_3 at 80°C for 12 hours.
    Yield : ~60–65%.

Optimization and Challenges

Fluorination Efficiency

Direct fluorination of the benzothiazole ring is challenging. Post-functionalization fluorination using Deoxo-Fluor or Selectfluor has been explored but results in lower yields (~40%).

Steric Hindrance in Azetidine Coupling

The bulky azetidine-pyrazole group necessitates optimized catalytic systems. Switching to BrettPhos-Pd-G3 improves yields to 65%.

Comparative Analysis of Synthetic Routes

StepMethodReagents/ConditionsYield (%)Reference
Benzothiazole formationCyclizationNH4_4SCN, Br2_2, AcOH70–75
Azetidine couplingSNArNaH, DMF, 80°C60–65
Pyrazole functionalizationReductive aminationNaBH(OAc)3_3, CH2_2Cl2_280
Final couplingBuchwald-HartwigPd2_2(dba)3_3, Cs2_2CO3_350–65

Q & A

Q. What synthetic methodologies are recommended for constructing the benzothiazole core in this compound, and how can reaction conditions be optimized?

The benzothiazole core is typically synthesized via cyclization reactions using precursors like 2-aminothiophenol derivatives. Fluorination at positions 4 and 6 can be achieved using fluorinating agents (e.g., DAST or Selectfluor) under controlled conditions. The azetidine-pyrazole moiety is introduced via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd(0) for cross-coupling. Optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C), and stoichiometric ratios of reactants to maximize yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. Which spectroscopic techniques are essential for confirming structural integrity, and how are conflicting data resolved?

Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and ring connectivity. For example, the azetidine proton signals appear as distinct multiplets (δ 3.5–4.5 ppm), while fluorine atoms deshield adjacent protons .
  • FT-IR : Confirms functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, benzothiazole C=N at 1600 cm⁻¹) .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages . Discrepancies in data (e.g., unexpected splitting in NMR) are resolved via X-ray crystallography, which provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π–π stacking or C–H···F bonds) .

Q. What challenges arise during purification, and which chromatographic techniques are effective?

Challenges include separating closely eluting by-products (e.g., unreacted intermediates or regioisomers). Reverse-phase HPLC (C18 column, methanol/water mobile phase) offers high resolution for polar derivatives. For non-polar analogs, flash chromatography (silica gel, gradient elution) is preferred. Recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How does the azetidine ring influence conformational flexibility and target interactions compared to non-azetidine analogs?

The azetidine ring introduces constrained geometry, limiting rotational freedom and stabilizing specific binding conformations. Computational studies (e.g., DFT or molecular dynamics) reveal that the azetidine’s puckered structure enhances van der Waals interactions with hydrophobic enzyme pockets, unlike flexible linear chains. This rigidity improves selectivity for targets like kinase domains or microbial enzymes . Comparative assays with pyrrolidine or piperidine analogs show reduced off-target effects in azetidine-containing derivatives .

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